2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol

Description

Chemical Identity and Basic Properties

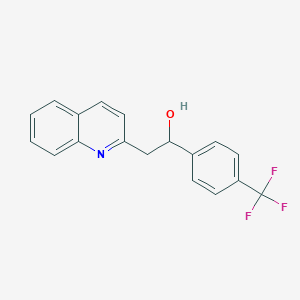

2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol exhibits distinct chemical identity parameters that facilitate its unambiguous identification in analytical procedures. The compound possesses the Chemical Abstracts Service registry number 496947-30-9, which serves as its unique identifier in chemical databases and literature. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the substitution pattern on both the quinoline ring system and the phenyl moiety.

The molecular formula C₁₈H₁₄F₃NO reflects the presence of eighteen carbon atoms, fourteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. This composition yields a molecular weight of 317.31 grams per mole, establishing fundamental parameters for mass spectrometric identification and quantitative analysis procedures. The compound belongs to the broader classification of quinoline derivatives, specifically those containing both hydroxyl functionality and halogenated aromatic substituents.

Structural analysis reveals the compound exists as a secondary alcohol, with the hydroxyl group attached to a carbon atom that also bears the 4-trifluoromethylphenyl substituent. The quinoline ring system provides aromatic character and potential coordination sites, while the trifluoromethyl group imparts unique electronic properties that influence both chemical reactivity and physical characteristics.

Properties

IUPAC Name |

2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10,17,23H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXZARYDNLBGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381207 | |

| Record name | 2-(Quinolin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496947-30-9 | |

| Record name | 2-(Quinolin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496947-30-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enzymatic Reaction Using α-Chymotrypsin

One of the primary methods for synthesizing this compound involves an enzymatic reaction using α-chymotrypsin. This approach exemplifies green chemistry principles, as it utilizes water as a solvent and avoids harsh chemicals.

- Catalyst: α-Chymotrypsin

- Solvent: Water

- Temperature: 60°C

- Duration: 84 hours.

Yield: Approximately 67%.

This method is notable for its environmentally friendly approach, leveraging enzymatic catalysis to achieve high specificity and moderate yields.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Duration | Yield | Environmental Impact |

|---|---|---|---|---|---|---|

| Enzymatic Reaction | α-Chymotrypsin | Water | 60°C | 84 hours | ~67% | High (Green Chemistry) |

| Quinaldine Reaction | Not specified | Not specified | Not specified | Not specified | Not specified | Moderate |

The enzymatic method is preferred for its adherence to green chemistry principles, while the quinaldine-based synthesis may offer alternative pathways but lacks detailed optimization data.

Key Observations

- The enzymatic synthesis method aligns with sustainable practices, making it suitable for applications where environmental considerations are critical.

- The yield of the enzymatic reaction (~67%) is moderate but acceptable for research purposes.

- Further exploration of reaction conditions for the quinaldine-based synthesis could enhance its applicability and yield.

Chemical Reactions Analysis

Types of Reactions

2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, alcohols, amines, and various substituted quinoline derivatives .

Scientific Research Applications

Synthesis and Properties

The synthesis of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol typically involves several key steps:

- Formation of the Quinoline Ring : This is often achieved through the Skraup synthesis, involving the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

- Introduction of the Trifluoromethyl Group : The trifluoromethyl group can be introduced via Friedel-Crafts alkylation using trifluoromethylbenzene.

- Formation of the Ethanol Moiety : The final step usually involves reducing the corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride.

The compound is characterized by its unique structure, which includes a quinoline moiety that contributes to its biological activity.

Chemical Applications

- Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis for creating more complex molecules.

- Material Science : It is utilized in developing new materials with enhanced thermal stability and chemical resistance.

Biological Applications

- Fluorescent Probes : The quinoline ring structure makes this compound a candidate for use as a fluorescent probe in biological imaging studies due to its photophysical properties .

Pharmacological Applications

- Anti-inflammatory and Anticancer Activities : Research has indicated potential pharmacological properties, including anti-inflammatory and anticancer effects. Studies have shown that derivatives of quinoline compounds can inhibit various cancer cell lines .

Case Studies

Mechanism of Action

The mechanism of action of 2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These properties contribute to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol

This isomer differs by the trifluoromethyl group’s position (meta instead of para on the phenyl ring). The meta isomer may display altered solubility or steric hindrance in biological systems .

Quinoline Substitution Patterns

[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol ()

- Key Differences: Quinoline substitution at the 3-position (vs. 2-position in the target). Cyclopropyl and 4-fluorophenyl groups introduce steric bulk and electronic modulation. Methanol group (vs. ethanol) reduces hydrophobicity but limits hydrogen-bonding capacity.

- Implications : The 2-position substitution in the target compound may enhance π–π stacking interactions with aromatic residues in proteins compared to the 3-substituted analog .

3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one ()

- Key Differences: Chalcone backbone (α,β-unsaturated ketone) instead of ethanol. Chlorophenyl and methyl groups alter electronic and steric profiles.

- Implications: The ketone group in chalcones facilitates conjugation, often linked to anticancer activity. The ethanol group in the target compound may improve solubility but reduce electrophilicity .

Phenyl Ring Substituent Variations

1-(4-Methoxyphenyl)-2-(2-quinolinyl)ethanol ()

- Key Differences :

- Methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups.

- Implications : The methoxy group enhances solubility via polarity, while CF₃ improves metabolic resistance. This trade-off influences pharmacokinetics .

2,2-Dichloro-2-fluoro-1-(4-trifluoromethylphenyl)ethanol ()

- Key Differences: Halogenated (Cl, F) ethanol chain vs. unsubstituted ethanol.

Structural and Functional Comparison Table

Research Findings and Implications

- Biological Activity: Quinoline derivatives with ethanol groups (e.g., target compound) are less studied than chalcones or halogenated analogs but may offer balanced solubility and binding properties. The CF₃ group could enhance target affinity in enzyme inhibition .

- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution or Grignard reactions, similar to methods in and .

Biological Activity

2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol, a compound characterized by its unique quinoline and trifluoromethyl functionalities, has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H14F3N

- CAS Number : 496947-30-9

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| COLO205 (Colorectal Adenocarcinoma) | 0.32 | |

| H460 (Non-Small Cell Lung Cancer) | 0.89 | |

| Hep3B (Liver Cancer) | 0.4 - 1.0 |

These results suggest that structural modifications in quinoline derivatives can enhance their anticancer efficacy.

The proposed mechanism of action for this compound involves interaction with tubulin, leading to disruption of microtubule dynamics. Molecular docking studies have shown that it may bind to the colchicine site on tubulin, inhibiting polymerization and inducing apoptosis in cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound exhibits favorable drug-like properties, including good absorption and distribution profiles. However, potential risks such as drug-drug interactions and AMES toxicity have been noted, warranting further investigation into its safety profile .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives:

- Anticancer Activity : A series of quinolone derivatives were synthesized and evaluated for their anticancer properties, demonstrating significant inhibition against multiple cancer cell lines. The study emphasized structure–activity relationships (SARs) to optimize efficacy .

- Molecular Modeling : In silico studies predicted favorable pharmacokinetic properties for quinoline derivatives, suggesting their potential as therapeutic agents in cancer treatment .

- Comparative Analysis : The compound was compared with other trifluoromethyl-containing drugs to assess its unique biological profile and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.